![molecular formula C7H6F3NO2S B1371509 Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate CAS No. 79247-86-2](/img/structure/B1371509.png)
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
Overview
Description
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is a derivative of thiazole . It is used as an intermediate in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate involves the addition of ethyl ester to a dry reaction flask, followed by the addition of a sodium hydroxide solution under stirring conditions .Molecular Structure Analysis
The molecular structure of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is characterized by the presence of a thiazole ring, a trifluoromethyl group, and an ethyl ester group .Physical And Chemical Properties Analysis
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is a solid substance that should be stored in a dry environment at 2-8°C . Its molecular weight is 225.19 .Scientific Research Applications
Antibacterial Activity
Thiazole derivatives, including those similar to Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate, have shown significant antibacterial potential . For example, certain synthesized compounds have shown good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates . Some compounds have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Antifungal Activity
Thiazole derivatives have also demonstrated antifungal activity . For instance, one compound showed maximum antifungal potential against Candida glabrata, with a zone of inhibition of 21.0 mm, which is more than the reference drug nystatin . Another compound showed maximum sensitivity to Candida albicans, with a zone of inhibition of 20.0 mm .
Anti-HIV Activity
Thiazole derivatives have been reported to have anti-HIV properties . While specific studies on Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate are not available, it’s possible that this compound could have similar properties due to its structural similarity.
Antioxidant Activity
Some thiazole derivatives have shown potent DPPH radical scavenging activity, which indicates antioxidant properties . These compounds exhibited this activity at a concentration of 0.1 mM, which was comparable to the standard vitamin E .
Antitumor Activity
Thiazole derivatives have been reported to have antitumor properties . While specific studies on Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate are not available, it’s possible that this compound could have similar properties due to its structural similarity.
Anti-inflammatory & Analgesic Agents
Thiazole derivatives have been reported to have anti-inflammatory and analgesic properties . While specific studies on Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate are not available, it’s possible that this compound could have similar properties due to its structural similarity.
Mechanism of Action
Target of Action
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is a chemical compound with a molecular weight of 225.19 The primary targets of this compound are currently not well-documented in the available literature
Biochemical Pathways
Thiazole derivatives have been found to exhibit activity against certain bacterial and fungal strains , suggesting that they may interact with biological pathways in these organisms.
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-2-13-6(12)5-11-4(3-14-5)7(8,9)10/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTFYCCCZHOTHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634968 | |
Record name | Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate | |
CAS RN |
79247-86-2 | |
Record name | Ethyl 4-(trifluoromethyl)-2-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79247-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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